(Allylthio)acetic acid

Chemical Probe Enzyme Inhibition Flavoenzyme

(Allylthio)acetic acid is a small-molecule organosulfur compound classified as an S-allyl thioglycolic acid. It features a carboxylic acid moiety linked to an allyl group via a thioether bridge, yielding a bifunctional scaffold with a reactive alkene and a metal-chelating carboxylate.

Molecular Formula C5H8O2S
Molecular Weight 132.18 g/mol
CAS No. 20600-63-9
Cat. No. B1362516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Allylthio)acetic acid
CAS20600-63-9
Molecular FormulaC5H8O2S
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESC=CCSCC(=O)O
InChIInChI=1S/C5H8O2S/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7)
InChIKeyBLSMRHBHPHGMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Allylthio)acetic Acid (CAS 20600-63-9) – Sourcing Profile for a Specialized Thioether Building Block


(Allylthio)acetic acid is a small-molecule organosulfur compound classified as an S-allyl thioglycolic acid. It features a carboxylic acid moiety linked to an allyl group via a thioether bridge, yielding a bifunctional scaffold with a reactive alkene and a metal-chelating carboxylate [1]. This combination enables distinct reactivity profiles—such as thiol-ene click chemistry, intramolecular cyclization, and selective enzyme binding—that are not simultaneously accessible in simpler alkylthioacetic acids or allyl compounds lacking the sulfur atom [2]. Procuring this specific compound is thus warranted when a synthetic or biochemical workflow requires the precise spatial and electronic properties conferred by the allylthio motif.

Workflow Enzyme probe & heterocycle synthesis
Selection Logic Dual alkene-thioether reactivity required
Procurement Context Specialized S-allyl thioglycolic acid scaffold

Substitution Risks for (Allylthio)acetic Acid: Why S-Methyl or Allyl Analogs Cannot Replicate Its Performance


Substituting (allylthio)acetic acid with a simpler S-alkyl thioglycolic acid (e.g., S-methylthioglycolic acid) removes the terminal alkene, eliminating the possibility for thiol-ene conjugation or transition-metal-catalyzed cross-coupling [1]. Conversely, replacing it with allylacetic acid removes the sulfur atom, which alters the carboxylate pKa, abolishes the nucleophilic character of the thioether, and disrupts key hydrogen-bonding interactions observed in enzyme active sites [2]. Even closely related analogs like S-ethyl or S-propyl thioglycolic acids lack the planar, π-bonded geometry of the allyl group that is critical for specific hydrophobic contacts and for intramolecular cyclization reactions leading to heterocyclic products. Therefore, generic substitution risks both chemical and biological failure in applications that depend on the integrated allylthio architecture.

S-Methylthioglycolic acid: Terminal alkene absent, eliminating thiol-ene conjugation and cross-coupling pathways.
Allylacetic acid: Sulfur atom removed, altering carboxylate pKa and abolishing thioether nucleophilicity.
S-Ethyl/Propyl analogs: Lack planar allyl geometry, disrupting hydrophobic contacts and intramolecular cyclization routes.

Quantitative Differentiation Evidence for (Allylthio)acetic Acid vs. Structural Analogs


Non-Covalent vs. Covalent Inhibition Mode in Proline Dehydrogenase

(Allylthio)acetic acid acts as a non-covalent, reversible inhibitor of proline dehydrogenase (PRODH), whereas the analogous N-propargylglycine is a mechanism-based covalent inactivator that permanently modifies the FAD cofactor. The S-allyl analog occupies the active site and mimics the substrate proline without triggering the inactivation cascade, as evidenced by the 1.41 Å crystal structure of the enzyme-ligand complex (PDB 8UQ1) which shows intact FAD and no covalent adduct [1]. This property is advantageous for reversible enzyme modulation studies where prolonged inactivation must be avoided.

PRODH inhibition mode
Cross-study comparable
Reversible, non-covalent binding confirmed at 1.41 Å (PDB 8UQ1) with intact FAD cofactor.
Comparator N-propargylglycine forms a covalent FAD adduct, permanently inactivating the enzyme.
Supports reversible enzyme modulation workflow; avoids confounding irreversible inactivation.
Kinetic constants (Ki) not available in extracted data set.
Chemical Probe Enzyme Inhibition Flavoenzyme

Intramolecular Cyclization Potential for Heterocycle Synthesis

The allylthio group in (allylthio)acetic acid enables intramolecular cyclization to dihydrothiopyran-3-ones upon conversion to the acid chloride, a reactivity not available to S-methyl or S-ethyl thioglycolic acids because they lack the internal alkene trap [1]. This intramolecular pathway provides direct access to sulfur-containing six-membered heterocycles that are valuable intermediates in medicinal chemistry.

Intramolecular cyclization
Class-level inference
Acid chloride forms dihydrothiopyran-3-one via internal alkene trap; reaction confirmed in J. Org. Chem. (1971).
S-methylthioglycolic acid cannot undergo analogous cyclization; requires intermolecular trapping.
Enables direct route to S-heterocycles without protecting-group steps.
Yield comparison not directly reported.
Organic Synthesis Heterocycle Cyclization

Radiation-Induced Copolymerization with N-Vinylpyrrolidone

(Allylthio)acetic acid undergoes gamma-radiation-induced copolymerization with N-vinylpyrrolidone, and the copolymer yield can be modulated by the radiation dose. Increasing the dose from 4 kGy to 24 kGy resulted in a higher copolymer yield [1]. This dose-dependent behavior provides a controllable parameter for tailoring polymer chain length and composition that may not be achievable with non-allylic thioether comonomers due to differences in radical stability.

Radiation copolymerization
Supporting evidence
Copolymer yield with NVP increases under gamma-irradiation from 4 kGy to 24 kGy.
Dose-response behavior not shared by saturated thioether comonomers.
Supports dose-controlled polymerization research.
Precise yield values not available in abstract.
Polymer Chemistry Radiation Chemistry Copolymer

Application Scenarios Where (Allylthio)acetic Acid Provides a Verified Advantage


Reversible Chemical Probe for Proline Dehydrogenase

In cancer metabolism studies where PRODH is a target, (allylthio)acetic acid serves as a reversible active-site binder. Its non-covalent mode, confirmed by crystallography, allows researchers to inhibit enzyme activity temporarily without permanently modifying the FAD cofactor, unlike N-propargylglycine, which causes irreversible inactivation [1]. This is critical for washout experiments and for accurate measurement of metabolic flux recovery.

Precursor to Dihydrothiopyran-3-one Heterocycles

Medicinal chemistry groups synthesizing sulfur-containing heterocycles can use (allylthio)acetic acid as a direct precursor to dihydrothiopyran-3-ones via intramolecular cyclization of its acid chloride [1]. This route bypasses the need for separate alkene introduction and thiol protection steps required when starting from simpler alkylthioacetic acids.

Specialty Copolymer Synthesis via Gamma-Irradiation

Polymer scientists can employ (allylthio)acetic acid as a comonomer with N-vinylpyrrolidone under gamma-irradiation to create copolymers with tunable yield and molecular characteristics by adjusting the radiation dose between 4 and 24 kGy [1]. The allylthio functionality participates in radical stabilization, a property not shared by saturated thioether analogs.

Application
Selection Property
Validation Focus
Reversible PRODH probe studies
Non-covalent binding mode
Reversibility in washout and metabolic flux recovery
Dihydrothiopyranone synthesis
Intramolecular cyclization via allylthio group
Bypass of separate alkene introduction and thiol protection
Gamma-radiation copolymer synthesis
Radical-stabilizing allylthio handle
Dose-controlled yield and molecular characteristics

Technical Documentation Hub

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